Yatakemycin is classified as a member of the duocarmycin family of compounds, which are known for their DNA-alkylating properties. This classification places Yatakemycin among some of the most potent anticancer agents, comparable to other notable compounds like CC-1065 and duocarmycin A. The production of Yatakemycin occurs in specific strains of Streptomyces, highlighting the importance of microbial sources in the discovery of novel therapeutic agents .
The synthesis of Yatakemycin can be approached through both natural extraction from Streptomyces species and synthetic methodologies. The natural extraction involves fermentation processes where specific growth conditions are optimized to enhance yield.
Recent studies have focused on elucidating the biosynthetic pathways involved in Yatakemycin production. Key enzymes such as deoxyribonucleases play critical roles in the biosynthesis process, facilitating the conversion of precursor molecules into the active compound. The gene cluster associated with Yatakemycin biosynthesis has been characterized, revealing essential genes like ytkR2, ytkR4, and ytkR5 that contribute to both production and resistance against its toxic effects .
Yatakemycin features a unique molecular structure characterized by a spirocyclic framework that contributes to its biological activity. The compound's structure includes a cyclopropyl ring integrated into a larger cyclohexadienone system, which enhances its reactivity towards DNA.
The molecular formula for Yatakemycin is C₁₄H₁₅N₃O₃, with a molecular weight of approximately 273.29 g/mol. Its structural complexity is reflected in its ability to form stable interactions with DNA, leading to alkylation and subsequent cytotoxic effects .
Yatakemycin primarily acts through alkylation reactions with DNA, specifically targeting the minor groove. This interaction leads to the formation of DNA adducts that disrupt normal cellular processes.
The mechanism involves the formation of an apurinic/apyrimidinic site following alkylation, which triggers cellular repair pathways. Studies have shown that enzymes such as YtkR2 function as DNA glycosylases to excise these lesions, thus initiating base excision repair pathways that are crucial for cell survival .
The mechanism of action for Yatakemycin involves its binding to DNA, resulting in alkylation that causes strand breaks and ultimately leads to cell death. This process is facilitated by the compound's ability to form covalent bonds with nucleophilic sites on DNA bases.
Research indicates that Yatakemycin exhibits an IC₅₀ value ranging from 3 to 5 pM against L1210 leukemia cells, underscoring its potency as an antitumor agent. The compound's unique structure allows it to effectively penetrate cellular membranes and interact with nuclear DNA .
Yatakemycin is typically presented as a white to off-white solid at room temperature. Its solubility varies depending on the solvent used, but it is generally soluble in organic solvents.
The compound exhibits significant stability under standard laboratory conditions but can undergo degradation when exposed to extreme pH levels or high temperatures. Its reactivity towards nucleophiles makes it a potent agent for inducing DNA damage .
Yatakemycin has garnered interest in various scientific fields due to its antitumor properties. It is primarily studied for its potential use in cancer therapy, particularly against resistant tumor types due to its unique mechanism of action. Additionally, ongoing research explores its applications in antibiotic development due to its ability to target bacterial DNA .
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2